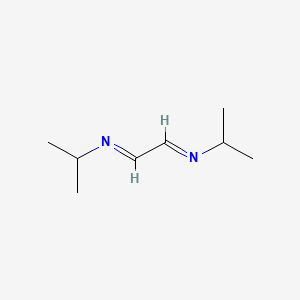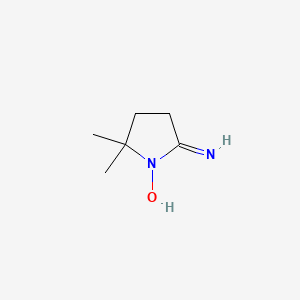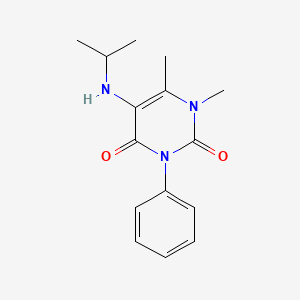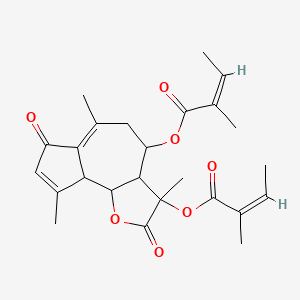![molecular formula C12H7Cl6N3OS B14685552 s-Triazine, 2-[(o-methoxyphenyl)thio]-4,6-bis(trichloromethyl)-](/img/structure/B14685552.png)
s-Triazine, 2-[(o-methoxyphenyl)thio]-4,6-bis(trichloromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
s-Triazine, 2-[(o-methoxyphenyl)thio]-4,6-bis(trichloromethyl)- is a derivative of the s-triazine family, known for its diverse applications in various fields such as agriculture, medicine, and materials science. This compound is characterized by the presence of a triazine ring substituted with an o-methoxyphenylthio group and two trichloromethyl groups, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of s-Triazine, 2-[(o-methoxyphenyl)thio]-4,6-bis(trichloromethyl)- typically involves the sequential nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with appropriate nucleophiles. The general synthetic route can be summarized as follows:
- Step 1: Formation of the o-methoxyphenylthio intermediate:
- React cyanuric chloride with o-methoxyphenylthiol in the presence of a base such as triethylamine.
- Reaction conditions: Room temperature, inert atmosphere (e.g., nitrogen or argon).
- Step 2: Introduction of trichloromethyl groups:
- React the intermediate with trichloromethylating agents such as trichloromethyl chloroformate.
- Reaction conditions: Elevated temperature (e.g., 60-80°C), inert atmosphere.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: s-Triazine, 2-[(o-methoxyphenyl)thio]-4,6-bis(trichloromethyl)- undergoes various chemical reactions, including:
- Nucleophilic Substitution:
- Common reagents: Nucleophiles such as amines, thiols, and alcohols.
- Conditions: Mild to moderate temperatures, inert atmosphere.
- Major products: Substituted triazine derivatives.
- Oxidation:
- Common reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
- Conditions: Aqueous or organic solvents, controlled temperature.
- Major products: Oxidized triazine derivatives.
- Reduction:
- Common reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
- Conditions: Anhydrous solvents, low temperatures.
- Major products: Reduced triazine derivatives.
Wissenschaftliche Forschungsanwendungen
s-Triazine, 2-[(o-methoxyphenyl)thio]-4,6-bis(trichloromethyl)- has a wide range of scientific research applications:
- Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Employed in the development of new materials with specific properties.
- Biology:
- Investigated for its potential antimicrobial and antiviral activities.
- Studied for its interactions with biological macromolecules.
- Medicine:
- Explored as a potential therapeutic agent for various diseases.
- Evaluated for its cytotoxic effects on cancer cells.
- Industry:
- Utilized in the production of herbicides and pesticides.
- Applied in the development of polymer additives and stabilizers.
Wirkmechanismus
The mechanism of action of s-Triazine, 2-[(o-methoxyphenyl)thio]-4,6-bis(trichloromethyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce oxidative stress. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
s-Triazine, 2-[(o-methoxyphenyl)thio]-4,6-bis(trichloromethyl)- can be compared with other similar compounds in the s-triazine family, such as:
- s-Triazine, 2,4,6-tris(alkylthio)
- s-Triazine, 2,4,6-tris(arylthio)
- s-Triazine, 2,4,6-tris(halomethyl)
- The presence of the o-methoxyphenylthio group imparts unique electronic and steric properties.
- The trichloromethyl groups enhance the compound’s reactivity and potential for further functionalization.
These features distinguish s-Triazine, 2-[(o-methoxyphenyl)thio]-4,6-bis(trichloromethyl)- from other s-triazine derivatives, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C12H7Cl6N3OS |
|---|---|
Molekulargewicht |
454.0 g/mol |
IUPAC-Name |
2-(2-methoxyphenyl)sulfanyl-4,6-bis(trichloromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C12H7Cl6N3OS/c1-22-6-4-2-3-5-7(6)23-10-20-8(11(13,14)15)19-9(21-10)12(16,17)18/h2-5H,1H3 |
InChI-Schlüssel |
QJKNFENTTRRGBS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1SC2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 3-[(E)-phenyldiazenyl]prop-2-enoate](/img/structure/B14685494.png)

![3-(Butoxycarbonyl)-1,6-dimethyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-1-ium methyl sulfate](/img/structure/B14685500.png)





![2-(Diethylamino)ethyl 4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate](/img/structure/B14685539.png)


![5-[(5-Chloro-2,4-dimethoxyphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine](/img/structure/B14685549.png)
